Oryzalexin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

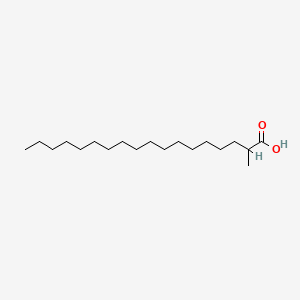

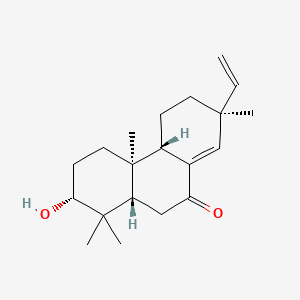

Oryzalexin A, also known as 3a,7-oxo-ent-sandaracopimaradiene, is a member of the class of compounds known as diterpenoids . Diterpenoids are terpene compounds formed by four isoprene units . Oryzalexin A is practically insoluble in water and is an extremely weak acidic compound .

Synthesis Analysis

Rice produces many diterpenoid phytoalexins, including Oryzalexin A . The biosynthesis of Oryzalexin A involves several steps. It starts with the initiating syn-copalyl diphosphate (CPP) synthase gene (OsCPS4). Oryzalexin A is derived from syn-CPP . The relevant subsequently acting syn-stemarene synthase gene (OsKSL8) is not located in the chromosome 4 biosynthetic gene cluster (c4BGC) . Production of Oryzalexin A further requires hydroxylation at carbons 2 and 19 (C2 and C19), presumably catalyzed by cytochrome P450 (CYP) monooxygenases .

Molecular Structure Analysis

The molecular formula of Oryzalexin A is C20H30O2 . Its average mass is 302.451 Da and its monoisotopic mass is 302.224579 Da .

Chemical Reactions Analysis

The production of Oryzalexin A involves several chemical reactions. The closely related CYP99A2 and CYP99A3, whose genes are also found in the c4BGC, catalyze the necessary C19-hydroxylation . The closely related CYP71Z21 and CYP71Z22, whose genes are found in the recently reported chromosome 7 BGC (c7BGC), catalyze subsequent hydroxylation at C2α .

Physical And Chemical Properties Analysis

Oryzalexin A is practically insoluble in water and is an extremely weak acidic compound .

Applications De Recherche Scientifique

Allelopathic Effects on Weeds

Oryzalexin A has been shown to have potent inhibitory effects on the germination and growth of several weeds, such as Digitaria sanguinalis and Amaranthus lividus. Its presence in rice straw suggests it could affect the germination and growth of susceptible plants and weeds (Lee et al., 2002).

Role in Phytoalexin Biosynthesis

Oryzalexin A is part of the group of diterpene phytoalexins produced by rice, which includes momilactones and phytocassanes. Research has identified genes involved in the biosynthesis of these phytoalexins, highlighting their role in plant defense mechanisms, particularly against UV-induced stress (Otomo et al., 2004).

Herbicidal Properties and ER Morphology

Studies have documented the herbicidal properties of oryzalin, a related compound to oryzalexin A, and its impact on the morphology of the endoplasmic reticulum and Golgi apparatus in plants (Langhans et al., 2009).

Effects on Protein Synthesis and Tubulin Levels

Oryzalin has been shown to significantly reduce the level of α- and β-tubulin polypeptides in rice cells, indicating its impact on protein synthesis and tubulin levels, key elements in cell structure and function (Gianì et al., 2002).

Polyploid Induction in Orchids

Oryzalin has been used for in vitro polyploid induction in orchids, demonstrating its potential application in plant breeding and genetic variation enhancement (Miguel & Leonhardt, 2011).

Orientations Futures

The biosynthesis of Oryzalexin A utilizes two distinct biosynthetic gene clusters (BGCs), in a pathway cross-stitched together by OsKSL8 . Notably, the c7BGC is subspecies (ssp.) specific, being prevalent in ssp. japonica and only rarely found in the other major ssp. indica . More detailed analysis indicates that OsKSL8 (j) is being replaced by OsKSL11 (OsKSL8i), suggesting introgression from ssp. indica to (sub)tropical japonica, with concurrent disappearance of oryzalexin S production . This suggests potential future directions for research into the biosynthesis and function of Oryzalexin A.

Propriétés

Numéro CAS |

85394-31-6 |

|---|---|

Nom du produit |

Oryzalexin A |

Formule moléculaire |

C20H30O2 |

Poids moléculaire |

302.5 g/mol |

Nom IUPAC |

(2R,4aR,4bS,7S,10aS)-7-ethenyl-2-hydroxy-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-9-one |

InChI |

InChI=1S/C20H30O2/c1-6-19(4)9-7-14-13(12-19)15(21)11-16-18(2,3)17(22)8-10-20(14,16)5/h6,12,14,16-17,22H,1,7-11H2,2-5H3/t14-,16-,17-,19-,20+/m1/s1 |

Clé InChI |

QOWLIQGNZBOQNG-JECYIRHJSA-N |

SMILES isomérique |

C[C@]1(CC[C@@H]2C(=C1)C(=O)C[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)C=C |

SMILES |

CC1(C(CCC2(C1CC(=O)C3=CC(CCC32)(C)C=C)C)O)C |

SMILES canonique |

CC1(C(CCC2(C1CC(=O)C3=CC(CCC32)(C)C=C)C)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B1199058.png)